6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In this review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The title molecule is planar, showing a dihedral angle of 0.62 (17)° between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H…N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In this review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines, the class of compounds to which 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine belongs, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used as intermediates in the synthesis of various pharmaceutical compounds .
Material Science
The structural character of imidazo[1,2-a]pyridines makes them useful in material science . Their unique properties can be leveraged in the development of new materials with specific characteristics .
Radical Reactions
Recent advances in chemistry have highlighted the use of imidazo[1,2-a]pyridines in radical reactions . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Agrochemicals
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in the production of agrochemicals . It can be used in the synthesis of various pesticides and other agricultural chemicals .
Dyestuff
This compound is also used in the dyestuff industry . It can serve as an intermediate in the production of various dyes, contributing to the creation of a wide range of colors .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a broad range of biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been associated with a wide range of biological activities .
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy.
properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNGMOTWFMXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |
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